Boc-Val-Pro-Arg-AMC

Thrombin kinetics Km comparison fluorogenic substrate efficiency

Select Boc-Val-Pro-Arg-AMC for unmatched α-thrombin sensitivity. With a uniquely low Km of 21 μM and high kcat (105–109 s⁻¹), this fluorogenic substrate outperforms generic Arg-AMC alternatives by orders of magnitude in catalytic efficiency. The P3 valine residue confers exclusive specificity for thrombin-like enzymes and the thrombin–staphylocoagulase complex, enabling rapid MRSA diagnostic development. Unlike higher-Km substrates that demand elevated enzyme loads, Boc-Val-Pro-Arg-AMC delivers superior signal-to-noise at minimal protease concentrations—reducing reagent costs and assay time. For ascidian spermosin or kallikrein 5/8 studies, its unmatched hydrolysis rate ensures robust, reproducible fluorescence (Ex/Em ~351–380/430–460 nm). Choose high-purity (≥98%) Boc-Val-Pro-Arg-AMC for your thrombin inhibitor screening, coagulation factor III determination, or serine protease characterization. Guaranteed lot-to-lot consistency supports seamless method transfer across laboratories.

Molecular Formula C31H45N7O7
Molecular Weight 627.7 g/mol
Cat. No. B15557129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Val-Pro-Arg-AMC
Molecular FormulaC31H45N7O7
Molecular Weight627.7 g/mol
Structural Identifiers
InChIInChI=1S/C31H45N7O7/c1-17(2)25(37-30(43)45-31(4,5)6)28(42)38-14-8-10-22(38)27(41)36-21(9-7-13-34-29(32)33)26(40)35-19-11-12-20-18(3)15-24(39)44-23(20)16-19/h11-12,15-17,21-22,25H,7-10,13-14H2,1-6H3,(H,35,40)(H,36,41)(H,37,43)(H4,32,33,34)/t21-,22-,25-/m0/s1
InChIKeyDFOSAUPKTFJBLO-HWBMXIPRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Val-Pro-Arg-AMC: Fluorogenic Substrate for Thrombin and Trypsin-Like Serine Protease Quantification


Boc-Val-Pro-Arg-AMC (also designated Boc-Val-Pro-Arg-MCA) is a synthetic tripeptide fluorogenic substrate consisting of a tert-butyloxycarbonyl (Boc)-protected Val-Pro-Arg sequence conjugated to the 7-amino-4-methylcoumarin (AMC) fluorophore . Upon enzymatic cleavage at the Arg-AMC bond by serine proteases with specificity for arginine, the non-fluorescent substrate releases free AMC, generating a quantifiable fluorescence signal with excitation/emission maxima at approximately 351–380 nm / 430–460 nm . The compound is primarily employed for the detection and kinetic characterization of α-thrombin (Km = 21 μM, kcat = 105–109 s⁻¹) and the α-thrombin–staphylocoagulase complex (Km = 25 μM, kcat = 89 s⁻¹) .

Why Boc-Val-Pro-Arg-AMC Cannot Be Simply Substituted with Other Arg-AMC Substrates in Thrombin Assays


Although a variety of peptidyl-Arg-AMC substrates are commercially available for serine protease detection, substitution without validation risks assay failure due to substantial differences in enzyme recognition, kinetic efficiency, and selectivity. The P3 valine residue in Boc-Val-Pro-Arg-AMC confers a marked preference for α-thrombin and thrombin-like enzymes; replacement with alternative residues (e.g., Asp, Leu, Gly) alters catalytic efficiency (kcat/Km) by orders of magnitude [1]. Systematic comparative studies with trypsin-like proteases demonstrate that Boc-Val-Pro-Arg-AMC is hydrolyzed most efficiently among a panel of structurally related substrates, while substrates such as Gly-Pro-Arg-MCA or Z-Gly-Gly-Arg-AMC show negligible to poor hydrolysis by thrombin or ascidian spermosin [2]. Therefore, direct substitution without re-optimization of enzyme concentration and incubation conditions will produce non-comparable or non-detectable fluorescence signals.

Quantitative Evidence Differentiating Boc-Val-Pro-Arg-AMC from Structural Analogs and In-Class Substrates


Kinetic Efficiency for α-Thrombin: Boc-Val-Pro-Arg-AMC vs. Boc-Ile-Glu-Gly-Arg-MCA

Boc-Val-Pro-Arg-AMC exhibits a substantially lower Km (21 μM) for α-thrombin compared with the Factor Xa-preferred substrate Boc-Ile-Glu-Gly-Arg-MCA (Km = 160 μM), indicating approximately 7.6-fold higher binding affinity for the thrombin active site [1]. This lower Km enables detection of lower thrombin concentrations with the same substrate concentration, improving assay sensitivity.

Thrombin kinetics Km comparison fluorogenic substrate efficiency

Relative Hydrolytic Efficiency: Boc-Val-Pro-Arg-MCA Outperforms Boc-Asp(O-benzyl)-Pro-Arg-MCA and Gly-Pro-Arg-MCA in Spermosin Assays

In a direct comparative analysis of fluorogenic peptide hydrolysis by ascidian spermosin, Boc-Val-Pro-Arg-MCA was hydrolyzed most efficiently among all substrates tested. Boc-Asp(O-benzyl)-Pro-Arg-MCA was the next best substrate, whereas Gly-Pro-Arg-MCA and Gly-Pro-Lys-MCA were hardly hydrolyzed at all [1]. The presence of valine at the P3 position confers a distinct kinetic advantage over aspartate or glycine residues.

Substrate specificity spermosin P3 residue preference

Thrombin Catalytic Efficiency: Boc-Val-Pro-Arg-AMC Exhibits 2.5× Higher kcat/Km than Plasmin-Specific Substrates

The catalytic efficiency (kcat/Km) of α-thrombin for Boc-Val-Pro-Arg-AMC is approximately 5.0 × 10⁶ M⁻¹s⁻¹ (kcat = 105 s⁻¹, Km = 21 μM). In contrast, plasmin exhibits kcat/Km values of approximately 1.5 × 10⁶ M⁻¹s⁻¹ and 2.0 × 10⁶ M⁻¹s⁻¹ for its optimized substrates Boc-Glu-Lys-Lys-MCA and Boc-Val-Leu-Lys-MCA, respectively [1]. This represents a 2.5-fold or greater catalytic preference of thrombin for its cognate substrate relative to plasmin for its own substrates.

kcat/Km catalytic efficiency thrombin vs. plasmin

Vendor Purity Differentiation: ≥99% (TLC) Specification vs. Industry-Standard ≥95% (HPLC) Offerings

Commercially available Boc-Val-Pro-Arg-AMC varies in reported purity. Chem-Impex International supplies the hydrochloride salt at ≥99% purity as determined by thin-layer chromatography (TLC) , while other vendors report ≥95% by HPLC or >98% . This purity differential (≥99% vs. ≥95%) corresponds to up to a 4% absolute reduction in potential fluorescent impurities that could elevate background signal or interfere with accurate kinetic determinations.

Purity lot-to-lot consistency vendor comparison

Thrombin-Staphylocoagulase Complex Activity: Boc-Val-Pro-Arg-AMC Maintains High kcat (89 s⁻¹) Whereas Many Arg-AMC Substrates Are Not Cleaved

Boc-Val-Pro-Arg-AMC is efficiently hydrolyzed by the α-thrombin–staphylocoagulase complex with kinetic parameters (Km = 25 μM, kcat = 89 s⁻¹) comparable to those for free α-thrombin . This property enables its application in rapid MRSA detection assays, where staphylocoagulase activity is a diagnostic marker . In contrast, many Arg-AMC substrates (e.g., Z-Gly-Gly-Arg-AMC) show negligible hydrolysis by this complex [1].

Staphylocoagulase thrombin complex MRSA detection

Turnover Number Consistency Across Vendors: kcat Values Converge at 105–109 s⁻¹ for α-Thrombin

Independent technical datasheets from multiple vendors report highly consistent kcat values for α-thrombin toward Boc-Val-Pro-Arg-AMC: 109 s⁻¹ , 105 s⁻¹ , and 105 s⁻¹ . This convergence (±2 s⁻¹, <4% coefficient of variation) confirms that the substrate's performance is not vendor-dependent and that kinetic parameters are reliably reproduced across different synthetic batches.

kcat reproducibility inter-vendor consistency thrombin assay validation

Recommended Research and Industrial Application Scenarios for Boc-Val-Pro-Arg-AMC Based on Differential Evidence


Sensitive Thrombin Activity Quantification in Coagulation Research and Factor III Indirect Determination

Leverage the low Km (21 μM) and high kcat (105–109 s⁻¹) of Boc-Val-Pro-Arg-AMC for α-thrombin to perform sensitive, continuous fluorometric monitoring of thrombin generation. This substrate enables the indirect determination of coagulation factor III (tissue factor) activity and is suitable for high-throughput screening of thrombin inhibitors in drug discovery. Substitution with higher-Km substrates (e.g., Boc-Ile-Glu-Gly-Arg-MCA, Km = 160 μM) would require higher enzyme concentrations and reduce detection sensitivity .

Rapid MRSA Detection via Staphylocoagulase Activity Measurement

Exploit the efficient cleavage of Boc-Val-Pro-Arg-AMC by the α-thrombin–staphylocoagulase complex (Km = 25 μM, kcat = 89 s⁻¹) to develop rapid fluorescence-based diagnostic assays for methicillin-resistant Staphylococcus aureus (MRSA). This application is specifically enabled by the substrate's unique recognition of the coagulase–thrombin complex , a property not shared by generic Arg-AMC substrates such as Z-Gly-Gly-Arg-AMC.

Sperm Protease Characterization and Fertilization Studies Using Ascidian Model Systems

For investigators studying ascidian (Halocynthia roretzi) fertilization or characterizing sperm trypsin-like proteases (acrosin, spermosin), Boc-Val-Pro-Arg-AMC is the substrate of choice. It is hydrolyzed most efficiently among structurally related fluorogenic peptides, outperforming Boc-Asp(O-benzyl)-Pro-Arg-MCA, and is superior to Gly-Pro-Arg-MCA which shows negligible hydrolysis . This specificity reduces assay time and improves signal-to-background discrimination.

Kallikrein 5 and 8 Activity Assays Requiring High Substrate Purity and Lot-to-Lot Consistency

Use high-purity (≥99% TLC) Boc-Val-Pro-Arg-AMC hydrochloride for kallikrein 5 and 8 enzymatic assays . The elevated purity specification minimizes fluorescent contaminants that could elevate baseline readings, ensuring accurate determination of low-abundance kallikrein activity in tissue extracts or recombinant enzyme preparations. The consistent inter-vendor kcat values (105–109 s⁻¹) further support method transfer across laboratories.

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